
Triethylene glycol, amino, N-octyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylene glycol, amino, N-octyl is a chemical compound with the molecular formula C14H31NO3 and a molecular weight of 261.4008 . It is a derivative of triethylene glycol, which is known for its hygroscopic properties and its ability to dehumidify fluids . This compound is used in various applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylene glycol, amino, N-octyl can be synthesized through a series of chemical reactions involving the functionalization of triethylene glycol. The process typically involves the reaction of triethylene glycol with an amine and an octyl group under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol, amino, N-octyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Triethylene glycol, amino, N-octyl has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of triethylene glycol, amino, N-octyl involves its interaction with various molecular targets. The compound’s surfactant properties allow it to interact with cell membranes, altering their permeability and stability. This interaction can affect various cellular processes and pathways, making it useful in biological and medical research .
Comparison with Similar Compounds
Triethylene Glycol: A colorless, odorless liquid used as a plasticizer and in air sanitizers.
Diethylene Glycol: Similar in structure but with two ethylene glycol units, used in antifreeze and as a solvent.
Polyethylene Glycol: A polymer of ethylene oxide, used in pharmaceuticals and cosmetics.
Uniqueness: Triethylene glycol, amino, N-octyl is unique due to its combination of triethylene glycol with an amino and octyl group. This structure imparts specific surfactant properties, making it suitable for applications that require both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
104246-24-4 |
|---|---|
Molecular Formula |
C14H31NO3 |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
2-[2-[2-(octylamino)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15-9-11-17-13-14-18-12-10-16/h15-16H,2-14H2,1H3 |
InChI Key |
XWQKDPZFMJPQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


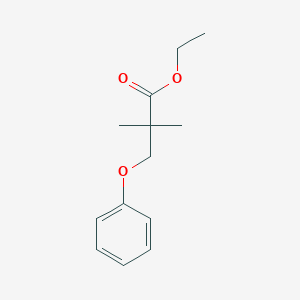
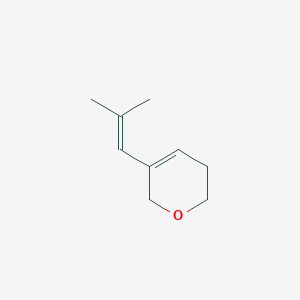

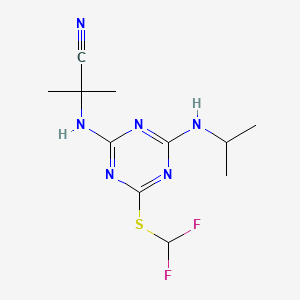
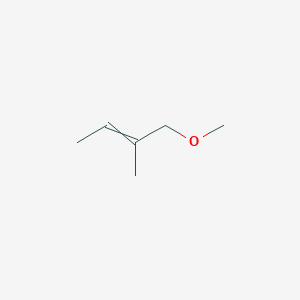
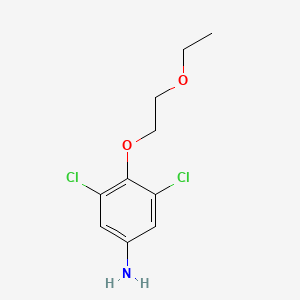
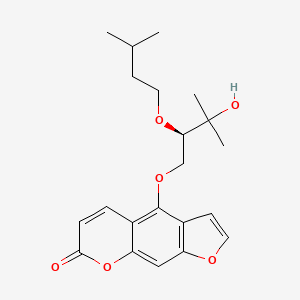
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
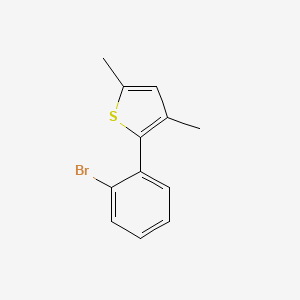
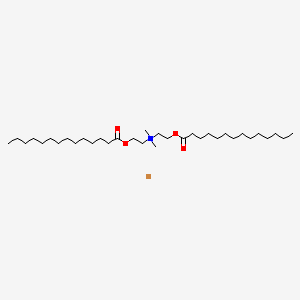

![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
